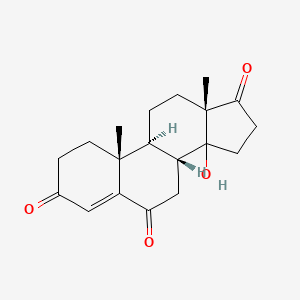
14-Hydroxyandrost-4-ene-3,6,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxyandrost-4-ene-3,6,17-trione, also known as this compound, is a useful research compound. Its molecular formula is C19H24O4 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aromatase Inhibition
One of the primary applications of 14-Hydroxyandrost-4-ene-3,6,17-trione is as an aromatase inhibitor . Aromatase is an enzyme that converts androgens to estrogens, and its inhibition is crucial in the treatment of estrogen-dependent cancers such as breast cancer. Studies have shown that this compound exhibits potent inhibitory activity against aromatase, demonstrating a time-dependent, pseudo-first-order inactivation with an apparent inhibition constant (Ki) of 1.3 µM and a rate of inactivation (Kinact) of 0.23 min−1 .
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent due to its ability to suppress serum estradiol levels in vivo . This suppression can be beneficial in managing hormone-sensitive tumors.
Nutritional Supplements
This compound is commonly found in various nutritional supplements aimed at enhancing athletic performance and muscle growth. Its anabolic properties make it attractive for bodybuilders and athletes seeking to improve their physical performance. However, its use is controversial due to potential doping violations in competitive sports .
Synthesis Overview
- Starting Material : 6-beta,14-alpha-dihydroxy-4-androstene-3,17-dione
- Oxidizing Agents : Activated manganese dioxide or chromic acid
- Process : Selective oxidation under controlled conditions to yield high quantities of the target compound with minimal by-products.
Case Study: In Vivo Effects
In a study examining the effects of aromatase inhibitors on hormonal profiles, this compound was shown to significantly reduce estrogen levels in male subjects . This reduction is critical for understanding its role in hormone regulation and potential therapeutic applications.
Research on Metabolism
Research has also focused on the metabolic pathways involving this compound. It has been identified that this compound undergoes various transformations when administered, leading to different metabolites that may also possess biological activity .
Propriétés
Formule moléculaire |
C19H24O4 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione |
InChI |
InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19?/m0/s1 |
Clé InChI |
UKVVNEHFNYKGMX-WHMNXGKUSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4(C3(CCC4=O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C |
Synonymes |
14-HAET 14-hydroxyandrost-4-ene-3,6,17-trione 14-OHAT 14alpha-hydroxy-4-androstene-3,6,17-trione androst-4-ene-3,6,17-trione-14-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















